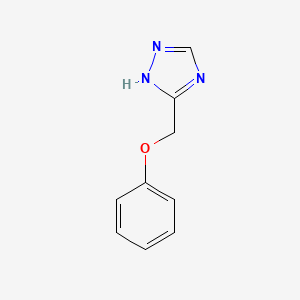

3-(phenoxymethyl)-4H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(phenoxymethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-2-4-8(5-3-1)13-6-9-10-7-11-12-9/h1-5,7H,6H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAPHQOZVRNMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 3-(Phenoxymethyl)-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 3-(phenoxymethyl)-4H-1,2,4-triazole. While a dedicated, detailed synthesis and characterization of this specific molecule is not extensively documented in readily available literature, this document compiles known data, information on closely related analogs, and general synthetic strategies for the 1,2,4-triazole scaffold. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a phenoxymethyl group at the 3-position. The 4H-tautomer is one of the possible isomeric forms for this triazole.

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | 1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamide (Analog) |

| Molecular Formula | C₉H₉N₃O[1] | C₁₀H₁₀N₄O₂ |

| Molecular Weight | 175.19 g/mol [1] | 218.21 g/mol |

| Appearance | Not specified in literature | White crystals[2] |

| Melting Point | Not specified in literature | 188–192 °C[2] |

| Solubility | Not specified in literature | Not specified in literature |

| Purity (Commercial) | Min. 95%[1] | Not applicable |

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic pathway for this compound could involve the reaction of phenoxyacetohydrazide with a suitable one-carbon synthon, such as formic acid or a derivative, followed by cyclization. Another approach could be the reaction of a phenoxyacetyl-amidrazone with a cyclizing agent.

Below is a generalized workflow for the synthesis and characterization of a 3-substituted-4H-1,2,4-triazole.

Spectroscopic Data of a Related Analog

While specific spectral data for this compound is not available, data for the closely related compound, 1-(phenoxymethyl)-1,2,4-triazole-3-carboxamide , can provide some insight into the expected chemical shifts for the phenoxymethyl moiety.[2]

Table 2: NMR Data for 1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamide in DMSO-d₆ [2]

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 8.79 (s, 1H, CH-triazole), 7.90 & 7.67 (2s, 2H, NH₂), 7.35–7.03 (m, 5H, Ph), 6.23 (s, 2H, OCH₂) |

| ¹³C NMR | 160.26, 155.74, 146.75, 129.82, 122.63, 116.03, 75.02 |

It is important to note that the substitution pattern on the triazole ring will influence the chemical shifts of the ring protons and carbons.

Potential Biological Activities

Specific biological activity data for this compound is not documented in the reviewed literature. However, the 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous clinically used drugs. Derivatives of 1,2,4-triazole have been reported to possess a wide range of biological activities.

-

Antifungal Activity: The triazole ring is a core component of many antifungal drugs, such as fluconazole and itraconazole.

-

Antibacterial Activity: Various substituted 1,2,4-triazoles have demonstrated activity against both Gram-positive and Gram-negative bacteria.

-

Anticancer Activity: Some 1,2,4-triazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[2]

Given the prevalence of these activities within the 1,2,4-triazole class, it is plausible that this compound may also exhibit interesting biological properties, making it a candidate for further investigation.

Conclusion

This compound is a small molecule with a chemical scaffold that suggests potential for biological activity. This guide has summarized the currently available information on its basic properties and has provided context through data from a closely related analog and general synthetic methodologies. The lack of detailed experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential in medicinal chemistry. Future work should focus on developing a robust synthetic protocol, thoroughly characterizing the compound's physical and spectral properties, and screening for a range of biological activities.

References

3-(phenoxymethyl)-4H-1,2,4-triazole CAS number and nomenclature

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents. This five-membered heterocyclic ring, containing three nitrogen atoms and two carbon atoms, serves as a versatile scaffold in drug design due to its unique chemical properties and ability to engage in various biological interactions. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. This technical guide focuses on 3-(phenoxymethyl)-4H-1,2,4-triazole, providing a comprehensive overview of its chemical identity, nomenclature, and the broader context of its synthesis and potential biological significance based on related structures.

Core Compound: this compound

Nomenclature and Chemical Identity

The compound of interest is systematically named this compound. The "4H" designation indicates the position of the hydrogen atom on the triazole ring, which can exist in different tautomeric forms. The phenoxymethyl group is attached to the 3-position of the triazole ring.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| CAS Number | 856861-91-1 | [1] |

| Molecular Formula | C₉H₉N₃O | [1] |

| Molecular Weight | 175.19 g/mol | [1] |

| Purity | Min. 95% (as commercially available) | [1] |

Synthesis of 1,2,4-Triazole Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general synthetic strategy can be inferred from the synthesis of related 1,2,4-triazole derivatives. A common and versatile method for the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles involves the cyclization of intermediates derived from hydrazides and other reagents.

General Experimental Protocol for the Synthesis of Substituted 1,2,4-Triazoles

The following protocol is a generalized procedure based on the synthesis of similar 1,2,4-triazole structures and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

Phenoxyacetyl hydrazide

-

Formic acid or a suitable orthoformate

-

Dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid)

-

Appropriate solvents (e.g., ethanol, dioxane)

-

Base for workup (e.g., sodium bicarbonate)

-

Purification materials (e.g., silica gel for column chromatography)

Procedure:

-

Formation of the Hydrazide Intermediate: Phenoxyacetyl hydrazide can be synthesized from the corresponding ester (e.g., methyl phenoxyacetate) by reaction with hydrazine hydrate in a suitable solvent like ethanol under reflux.

-

Acylation of the Hydrazide: The phenoxyacetyl hydrazide is then acylated. For the synthesis of the unsubstituted 4H-1,2,4-triazole, a formyl group needs to be introduced. This can be achieved by reacting the hydrazide with formic acid.

-

Cyclization: The resulting N-acylhydrazide is then cyclized to form the 1,2,4-triazole ring. This step is typically acid-catalyzed and often requires heating. The use of a dehydrating agent can facilitate the ring closure.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and neutralized with a base. The crude product is then extracted with an organic solvent. The final compound is purified using techniques such as recrystallization or column chromatography.

Characterization:

The structure of the synthesized compound would be confirmed using various spectroscopic methods:

-

¹H NMR and ¹³C NMR: To determine the chemical structure and the position of the substituents.[2]

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Below is a logical workflow for the general synthesis of this compound.

Caption: General synthesis workflow for this compound.

Biological Activity of 1,2,4-Triazole Derivatives

Table 2: Overview of Reported Biological Activities of 1,2,4-Triazole Derivatives

| Biological Activity | Description | Key Molecular Targets (Examples) | References |

| Antifungal | Inhibition of fungal growth. This is the most prominent activity of this class, with several marketed drugs. | Lanosterol 14α-demethylase (CYP51) | [3] |

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | Various, including inhibition of protein translation and cell cycle arrest. | [4][5] |

| Antiviral | Inhibition of viral replication. | Viral polymerases and other enzymes. | [4] |

| Anticonvulsant | Prevention or reduction of the severity of epileptic seizures. | GABA-A receptors, voltage-gated sodium channels. | [6] |

| Anti-inflammatory | Reduction of inflammation. | Inhibition of pro-inflammatory cytokine production. | |

| Xanthine Oxidase Inhibition | Reduction of uric acid production, relevant for the treatment of gout. | Xanthine oxidase | [7][8] |

| Neuroprotective | Protection of nerve cells from damage or degeneration. | Activation of the Nrf2 signaling pathway.[9] |

Potential Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is diverse and depends on the specific substitutions on the triazole ring.

-

Antifungal Action: The most well-understood mechanism is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.[3]

-

Anticancer Action: Some 1,2,4-triazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. A possible mechanism involves the inhibition of RNA translation through the disruption of the eIF4F complex assembly.[4]

-

Neuroprotective Effects: Certain derivatives have demonstrated neuroprotective effects by scavenging reactive oxygen species (ROS) and enhancing the antioxidant defense system through the activation of the Nrf2 signaling pathway.[9]

The following diagram illustrates a generalized signaling pathway potentially modulated by bioactive 1,2,4-triazole derivatives, based on the neuroprotective activities reported for some analogs.

Caption: Hypothesized neuroprotective signaling pathway for 1,2,4-triazole derivatives.

Conclusion

This compound represents a core structure within the pharmacologically significant class of 1,2,4-triazoles. While detailed experimental and biological data for this specific compound are limited in the available literature, the extensive research on its derivatives suggests a high potential for diverse biological activities. The synthetic accessibility of the 1,2,4-triazole scaffold allows for extensive derivatization to explore structure-activity relationships and develop novel therapeutic agents. Further research is warranted to elucidate the specific biological profile and potential applications of this compound. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities [mdpi.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Design and synthesis of 4H-3-(2-phenoxy)phenyl-1,2,4-triazole derivatives as benzodiazepine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of 3-(phenoxymethyl)-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the heterocyclic compound 3-(phenoxymethyl)-4H-1,2,4-triazole. It details the plausible synthetic pathways, highlighting the key intermediate, 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, and its subsequent conversion. While a definitive "discovery" paper for the parent compound remains elusive in readily available literature, this guide pieces together its likely synthetic origins based on established 1,2,4-triazole chemistry. The document also touches upon the broader biological significance of the 1,2,4-triazole scaffold, suggesting potential areas of interest for this specific molecule.

Introduction

The 1,2,4-triazole ring is a crucial pharmacophore found in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, anticonvulsant, and anti-inflammatory properties. The substitution at various positions of the triazole ring allows for the fine-tuning of these biological effects. This guide focuses on a specific derivative, this compound, exploring its synthetic history and potential significance.

Plausible Discovery and Early Synthesis

While the first synthesis of the parent 1,2,4-triazole ring dates back to the late 19th century, pinpointing the exact first synthesis of this compound is challenging based on currently indexed scientific literature. However, based on established synthetic methodologies for 3-substituted-1,2,4-triazoles, its discovery would have likely emerged from systematic investigations into the derivatization of this heterocyclic core.

The most probable synthetic route to this compound involves a multi-step process starting from phenoxyacetic acid. This pathway highlights the formation of a key intermediate, 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol .

Key Synthetic Precursor: 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

The synthesis of this crucial intermediate is well-documented and typically proceeds as follows:

-

Formation of Phenoxyacetic Acid Hydrazide: Phenoxyacetic acid is first converted to its corresponding ester, which is then reacted with hydrazine hydrate to yield phenoxyacetic acid hydrazide.

-

Formation of Potassium Dithiocarbazinate: The phenoxyacetic acid hydrazide is then treated with carbon disulfide in the presence of a base, typically potassium hydroxide, to form the potassium salt of phenoxyacetyldithiocarbazic acid.

-

Cyclization to the Triazole Thiol: The potassium salt is subsequently cyclized by heating with an excess of hydrazine hydrate. This reaction forms the 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol ring system.

Synthesis of this compound

The final step to obtain this compound from its 3-thiol precursor involves the removal of the sulfur atom, a process known as desulfurization.

A common and effective method for the desulfurization of heterocyclic thiols is treatment with Raney nickel, an alloy of aluminum and nickel.

General Procedure:

-

The 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is dissolved in a suitable solvent, such as ethanol or aqueous ammonia.

-

A slurry of activated Raney nickel is added to the solution.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography.

-

Upon completion, the hot solution is filtered to remove the Raney nickel.

-

The solvent is evaporated from the filtrate, and the resulting crude product is purified by recrystallization to yield this compound.

The amino group at the 4-position can also be removed during this process or in a subsequent step, such as through diazotization followed by reduction, to yield the final 4H-tautomer.

Historical Context and Biological Activity

The broader class of 1,2,4-triazole derivatives has been extensively explored for its diverse biological activities. While specific quantitative data for this compound is not prominently available in early literature, its structural motifs suggest potential areas of biological relevance.

Table 1: Potential Biological Activities of 1,2,4-Triazole Derivatives

| Biological Activity | Description | Key Structural Features often Associated |

| Antifungal | Inhibition of fungal growth, often by targeting lanosterol 14α-demethylase. | Substituted benzyl or other lipophilic groups at N1 or C3. |

| Herbicidal | Interference with plant-specific biochemical pathways. | Aryloxy or substituted phenoxy groups. |

| Anticonvulsant | Modulation of ion channels or neurotransmitter systems in the central nervous system. | Varied substitutions, often with aromatic rings. |

| Anti-inflammatory | Inhibition of inflammatory mediators. | Aryl and heteroaryl substitutions. |

The presence of the phenoxymethyl group in this compound suggests that it may have been initially investigated for its potential herbicidal or antifungal properties, as aryloxyalkyl side chains are common in these classes of compounds.

Conclusion

While the precise moment of discovery for this compound remains to be definitively established from primary literature, its synthesis is logically deduced from well-established methodologies in heterocyclic chemistry. The pathway proceeding through phenoxyacetic acid hydrazide and the key intermediate, 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, represents a robust and plausible route to this compound. The rich history of biological activity associated with the 1,2,4-triazole scaffold suggests that this compound holds potential for further investigation in various fields of drug discovery and agrochemical research. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related 1,2,4-triazole derivatives.

An In-depth Technical Guide to 3-(Phenoxymethyl)-4H-1,2,4-triazole and its Derivatives: Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide focuses on a specific, promising scaffold: 3-(phenoxymethyl)-4H-1,2,4-triazole and its derivatives. These compounds have garnered significant attention for their potential as antifungal, antibacterial, anticancer, and antiviral agents. This document provides a comprehensive overview of their synthesis, mechanisms of action, and structure-activity relationships, supported by quantitative data from various studies. Detailed experimental protocols for their synthesis and biological evaluation are provided to facilitate further research and development in this area.

Introduction

The relentless emergence of drug-resistant pathogens and the complexities of cancer biology necessitate the continuous exploration of novel chemical entities. The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a privileged scaffold in drug design due to its metabolic stability and ability to engage in various biological interactions. The incorporation of a phenoxymethyl moiety at the 3-position of the 4H-1,2,4-triazole core has been shown to be a promising strategy for the development of potent bioactive molecules. This guide aims to consolidate the current knowledge on these derivatives and provide a practical resource for researchers in the field.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives typically commences with the preparation of phenoxyacetic acid hydrazide, which serves as a key building block. This is followed by the formation of a thiosemicarbazide intermediate and subsequent cyclization to yield the 1,2,4-triazole-3-thiol core. Further modifications, including desulfurization and N-alkylation/arylation, lead to a diverse library of derivatives.

General Synthetic Pathway

A general and efficient route for the synthesis of this compound and its key intermediate, 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, is outlined below.

Experimental Protocols

2.2.1. Synthesis of 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

This protocol is adapted from the synthesis of similar 4-amino-1,2,4-triazole-3-thiols[1].

-

Preparation of Phenoxyacetic Acid Hydrazide: A mixture of phenoxyacetic acid (0.1 mol) and methanol (100 mL) is cooled in an ice bath. Thionyl chloride (0.12 mol) is added dropwise with stirring. The reaction mixture is then refluxed for 6 hours. After cooling, the solvent is removed under reduced pressure. The resulting ester is dissolved in ethanol (100 mL), and hydrazine hydrate (0.2 mol) is added. The mixture is refluxed for 8 hours. The solvent is evaporated, and the solid residue is washed with cold water and recrystallized from ethanol to yield phenoxyacetic acid hydrazide.

-

Preparation of Potassium Dithiocarbazinate: To a solution of potassium hydroxide (0.15 mol) in absolute ethanol (150 mL), phenoxyacetic acid hydrazide (0.1 mol) is added with stirring until a clear solution is obtained. The solution is cooled in an ice bath, and carbon disulfide (0.15 mol) is added dropwise with continuous stirring. The reaction mixture is stirred for an additional 12-16 hours at room temperature. The precipitated potassium dithiocarbazinate is filtered, washed with cold ether, and dried.

-

Cyclization to 4-Amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol: A suspension of the potassium dithiocarbazinate salt (0.1 mol) in water (20 mL) is treated with hydrazine hydrate (0.2 mol). The mixture is refluxed with stirring for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve. After cooling, the solution is diluted with cold water and acidified with a concentrated hydrochloric acid solution to a pH of 5-6. The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the title compound.

2.2.2. Synthesis of this compound

This procedure involves the cyclization of a phenoxyacetyl thiosemicarbazide followed by desulfurization.

-

Preparation of 1-(Phenoxyacetyl)thiosemicarbazide: A mixture of phenoxyacetic acid hydrazide (0.1 mol) and ammonium thiocyanate (0.11 mol) in ethanol (100 mL) is refluxed for 8 hours. The solvent is evaporated, and the solid residue is washed with water and recrystallized from ethanol.

-

Cyclization to 3-(Phenoxymethyl)-5-mercapto-4H-1,2,4-triazole: The 1-(phenoxyacetyl)thiosemicarbazide (0.05 mol) is added to a solution of sodium hydroxide (0.05 mol) in water (50 mL) and refluxed for 4 hours[2]. After cooling, the solution is acidified with dilute hydrochloric acid. The precipitate is filtered, washed with water, and recrystallized from ethanol.

-

Desulfurization to this compound: The 3-(phenoxymethyl)-5-mercapto-4H-1,2,4-triazole (0.02 mol) is dissolved in a mixture of ethanol and aqueous ammonia. A suspension of Raney nickel (approximately 3-4 times the weight of the triazole) is added portion-wise with stirring. The mixture is refluxed for 6-8 hours. The catalyst is then filtered off, and the filtrate is evaporated to dryness. The residue is recrystallized from a suitable solvent to yield the final product.

Potential Applications and Biological Activities

Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development.

Antifungal Activity

The most prominent application of triazole derivatives is in the treatment of fungal infections. They are known to inhibit the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals primarily act by inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth[3].

Quantitative Antifungal Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various fungal strains.

| Compound ID | Substituent(s) | Fungal Strain | MIC (µg/mL) | Reference |

| 1a | 4-H | Candida albicans | 16 | [4] |

| 1b | 4-Cl | Candida albicans | 8 | [4] |

| 1c | 2,4-diCl | Candida albicans | 4 | [4] |

| 2a | 4-H | Aspergillus niger | 32 | [4] |

| 2b | 4-Cl | Aspergillus niger | 16 | [4] |

| 3a | 4-amino, 5-SH | Microsporum gypseum | 6.25 | [5] |

| 3b | 4-(4-bromobenzylideneamino), 5-SH | Microsporum gypseum | 3.12 | [5] |

Antibacterial Activity

Several derivatives have also shown promising activity against both Gram-positive and Gram-negative bacteria. The exact mechanism of action for their antibacterial effects is not as well-defined as their antifungal action but may involve the inhibition of essential bacterial enzymes.

Quantitative Antibacterial Activity Data

| Compound ID | Substituent(s) | Bacterial Strain | MIC (µg/mL) | Reference |

| 4a | 4-amino, 5-SH | Staphylococcus aureus | 12.5 | [5] |

| 4b | 4-(4-chlorobenzylideneamino), 5-SH | Staphylococcus aureus | 6.25 | [5] |

| 5a | 4-amino, 5-SH | Escherichia coli | >100 | [6] |

| 5b | 4-substituted | Escherichia coli | 21 | [6] |

| 6a | 4-phenyl, 5-thio-N-phenylacetamide | Bacillus subtilis | 0.3102 (µmol/ml) | [7] |

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is an expanding area of research. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways are still under investigation for many derivatives, a common mechanism involves the induction of apoptosis (programmed cell death). This can be triggered through various pathways, often involving the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases.

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected derivatives against human cancer cell lines.

| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |

| 7a | 1,2,3-triazole conjugate | MCF-7 (Breast) | 18.06 | [8] |

| 7b | 1,2,3-triazole conjugate | HeLa (Cervical) | 29.0 - 77.0 | [9] |

| 7c | 1,2,3-triazole conjugate | A549 (Lung) | 21.25 | [8] |

| 8a | 1,2,3-triazole-coumarin hybrid | MCF-7 (Breast) | 2.66 | [10] |

| 8b | 1,2,3-triazole-coumarin hybrid | HepG2 (Liver) | 87.62 | [10] |

Antiviral Activity

Certain 1,2,4-triazole derivatives, particularly those that are nucleoside analogs, have demonstrated antiviral activity. Their mechanism often involves the inhibition of viral replication by targeting viral polymerases.

Mechanism of Action: Inhibition of Viral Polymerase

As nucleoside analogs, these triazole derivatives can be phosphorylated by cellular kinases to their triphosphate form. This active form can then be incorporated into the growing viral RNA or DNA chain by the viral polymerase, leading to chain termination and inhibition of viral replication[11][12].

Quantitative Antiviral Activity Data

| Compound ID | Substituent(s) | Virus | EC50 (µM) | Reference |

| 9a | (E)-4-methyl-N'-(2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)benzylidene)benzenesulfonohydrazide | Chikungunya virus | 28.6 | [13] |

| 10a | 1,2,3-triazolyl pyrimidine analog | Influenza A (H1N1) | 9 | [11] |

| 11a | Thiazole/triazole derivative | Bovine Viral Diarrhoea Virus (BVDV) | >18 | [14] |

| 11b | Thiazole/triazole derivative | HIV-1 | >16 | [14] |

Detailed Methodologies for Biological Evaluation

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines[3][9].

-

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to obtain the final inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).

-

Preparation of Microdilution Plates: The test compounds are dissolved in DMSO and serially diluted in RPMI-1640 medium in 96-well microtiter plates to obtain a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol follows a similar principle to the antifungal susceptibility test.

-

Preparation of Bacterial Inoculum: Bacterial strains are grown in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Microdilution Plates: Test compounds are serially diluted in the broth medium in 96-well plates.

-

Inoculation and Incubation: The wells are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity[11][15].

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the infectivity of a virus and the inhibitory effect of a compound[16].

-

Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus Incubation with Compound: The virus stock is incubated with various dilutions of the test compound for a set period.

-

Infection of Cells: The cell monolayers are infected with the virus-compound mixtures.

-

Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques. The plates are then incubated for several days.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The derivatives have demonstrated significant potential in combating a range of diseases, from infectious diseases to cancer. The structure-activity relationship studies suggest that modifications to the phenoxy ring and the N-4 position of the triazole ring can significantly influence biological activity.

Future research should focus on:

-

Lead Optimization: Systematically modifying the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the antibacterial, anticancer, and antiviral activities.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety profiles.

This in-depth guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating these promising compounds into clinically effective drugs.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Synthesis and characterization of new 1,2,4-triazole anticancer scaffold derivatives: In Vitro study [ejchem.journals.ekb.eg]

- 4. chemistryjournal.net [chemistryjournal.net]

- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eajbsc.journals.ekb.eg [eajbsc.journals.ekb.eg]

- 7. CCCC 2003, Volume 68, Issue 4, Abstracts pp. 792-800 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. isres.org [isres.org]

- 16. A Literature Review Focusing on the Antiviral Activity of [1,2,4]...: Ingenta Connect [ingentaconnect.com]

Spectroscopic and Synthetic Profile of 3-(Phenoxymethyl)-4H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 3-(phenoxymethyl)-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra for this specific molecule, the data presented herein is based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This document also outlines a plausible synthetic route and standard experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | s | 1H | Triazole C5-H |

| ~6.9-7.4 | m | 5H | Aromatic C-H |

| ~5.2-5.4 | s | 2H | -O-CH₂- |

| ~13.0-14.0 | br s | 1H | Triazole N4-H |

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | Aromatic C-O |

| ~150.0 | Triazole C3 |

| ~145.0 | Triazole C5 |

| ~129.5 | Aromatic C-H |

| ~121.5 | Aromatic C-H |

| ~115.0 | Aromatic C-H |

| ~65.0 | -O-CH₂- |

Predicted solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1490 | Strong | Aromatic C=C stretch |

| ~1550 | Medium | C=N stretch (Triazole ring) |

| ~1240 | Strong | Aryl-O-C asymmetric stretch |

| ~1040 | Strong | Aryl-O-C symmetric stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Predicted Fragment Ion |

| 175 | [M]⁺ (Molecular Ion) |

| 107 | [C₇H₇O]⁺ (Phenoxy cation) |

| 94 | [C₆H₅OH]⁺ (Phenol) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the cyclization of phenoxyacetic acid hydrazide with formamide.

-

Preparation of Phenoxyacetic Acid Hydrazide: A mixture of ethyl phenoxyacetate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from ethanol to yield phenoxyacetic acid hydrazide.

-

Synthesis of this compound: Phenoxyacetic acid hydrazide (1 equivalent) is heated with an excess of formamide at 150-160 °C for 4-6 hours. The reaction mixture is then cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to afford the title compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FT-IR) spectrometer. The solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are analyzed.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Tautomerism in 3-(phenoxymethyl)-4H-1,2,4-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are in turn governed by the phenomenon of tautomerism. This technical guide provides a comprehensive examination of the tautomeric landscape of 3-(phenoxymethyl)-4H-1,2,4-triazole. While direct experimental data for this specific molecule is limited in the public domain, this paper extrapolates from extensive research on analogous 1,2,4-triazole systems to predict and analyze its tautomeric behavior. We will delve into the potential tautomeric forms, their relative stabilities as influenced by substituents and solvent effects, and the state-of-the-art analytical techniques employed for their characterization. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics incorporating the 1,2,4-triazole scaffold.

Introduction to Tautomerism in 1,2,4-Triazoles

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the case of 1,2,4-triazoles, prototropic tautomerism, involving the migration of a proton, is of primary significance. The 1,2,4-triazole ring contains three nitrogen atoms, each of which can potentially accept a proton, leading to different tautomeric forms. For a monosubstituted 1,2,4-triazole, three potential annular tautomers can exist: the 1H, 2H, and 4H forms.[1][2][3] The position of the substituent on the triazole ring dictates which of these tautomers are possible. For 3-substituted 1,2,4-triazoles, such as 3-(phenoxymethyl)-1,2,4-triazole, the principal tautomers are the 1H and 2H forms, with the 4H-tautomer also being a consideration, though often less stable.[4][5] The equilibrium between these tautomers is influenced by the nature of the substituent, the solvent, temperature, and pH. Understanding this equilibrium is critical as different tautomers can exhibit distinct biological activities and physicochemical properties.[1]

Tautomeric Forms of this compound

The primary tautomeric forms of 3-(phenoxymethyl)-1,2,4-triazole are the 1H, 2H, and 4H tautomers. The phenoxymethyl substituent at the 3-position influences the electronic distribution within the triazole ring, thereby affecting the relative stability of these tautomers.

Caption: Tautomeric forms of 3-(phenoxymethyl)-1,2,4-triazole.

Factors Influencing Tautomeric Equilibrium

The relative stability of the 1H, 2H, and 4H tautomers is a subject of considerable interest and has been investigated for a variety of substituted 1,2,4-triazoles.

-

Substituent Effects: The electronic nature of the substituent at the C3 position plays a crucial role. Electron-donating groups tend to stabilize the 1H-tautomer, while electron-withdrawing groups often favor the 2H-tautomer.[4] The phenoxymethyl group is generally considered to be weakly electron-withdrawing.

-

Solvent Effects: The polarity of the solvent can significantly impact the tautomeric equilibrium.[6] Polar solvents may stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. Computational studies on related 1,2,4-triazoles have shown that the relative stability of tautomers can be reversed when moving from the gas phase to a polar solvent.[6]

-

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the triazole ring and the substituent can also influence tautomer stability. In the case of 3-(phenoxymethyl)-1,2,4-triazole, an intramolecular hydrogen bond could potentially form between the N-H of the triazole and the ether oxygen of the phenoxymethyl group in certain conformations.

Experimental and Computational Characterization

A combination of spectroscopic and computational methods is typically employed to elucidate the tautomeric preferences of 1,2,4-triazoles.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the predominant tautomer in solution. The chemical shifts of the ring protons and carbons are sensitive to the position of the proton on the nitrogen atoms.[7][8]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Different tautomers will exhibit distinct electronic transitions, leading to different absorption maxima in their UV-Vis spectra.[1]

-

X-ray Crystallography: This technique provides unambiguous structural information about the tautomeric form present in the solid state.[9][10][11]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative energies and, therefore, the stabilities of different tautomers.[4][6] These calculations can be performed for the gas phase and in the presence of a solvent using continuum solvation models.

Proposed Experimental and Computational Workflow

For a definitive study of tautomerism in this compound, the following workflow is recommended:

Caption: Proposed workflow for studying tautomerism.

Detailed Methodologies

Synthesis of this compound

A common method for the synthesis of 3-substituted-1,2,4-triazoles involves the cyclization of appropriate precursors.[3][12][13] For this compound, a potential route is the reaction of phenoxyacetohydrazide with formamide.

Protocol:

-

A mixture of phenoxyacetohydrazide (1 equivalent) and formamide (excess) is heated at 150-180 °C for several hours.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water).

NMR Spectroscopic Analysis

Protocol:

-

Prepare a 5-10 mg/mL solution of the synthesized compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Acquire 1H and 13C NMR spectra on a 400 MHz or higher field spectrometer.

-

Analyze the chemical shifts and coupling constants of the triazole ring protons and carbons to identify the tautomeric form. For example, in the 1H NMR spectrum, the chemical shift of the C5-H proton will be different in the 1H, 2H, and 4H tautomers.

Computational Analysis

Protocol:

-

Construct the 3D structures of the 1H, 2H, and 4H tautomers of 3-(phenoxymethyl)-1,2,4-triazole.

-

Perform geometry optimization and frequency calculations for each tautomer using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4]

-

Calculate the relative electronic energies and Gibbs free energies to determine the most stable tautomer in the gas phase.

-

To model solvent effects, perform calculations using a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Simulate NMR chemical shifts and UV-Vis spectra for the optimized structures and compare them with the experimental data.

Quantitative Data Summary (Hypothetical)

While specific experimental data for this compound is not available, the following table presents hypothetical relative energies based on computational studies of similar 1,2,4-triazole derivatives.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (in Water, kcal/mol) |

| 1H-3-(phenoxymethyl)-1,2,4-triazole | 0.00 | 1.50 |

| 2H-3-(phenoxymethyl)-1,2,4-triazole | 2.30 | 0.00 |

| 4H-3-(phenoxymethyl)-1,2,4-triazole | 5.80 | 6.20 |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific calculations for the molecule of interest.

Conclusion

The tautomeric behavior of this compound is a critical aspect that influences its chemical and biological properties. Based on the extensive literature on related 1,2,4-triazole systems, it is anticipated that the 1H and 2H tautomers will be the most prevalent forms, with their relative populations being sensitive to the surrounding environment. A combined experimental and computational approach is essential for a thorough understanding of the tautomeric landscape of this molecule. The methodologies and insights provided in this guide offer a robust framework for researchers to investigate the tautomerism of this compound and to leverage this understanding in the design of novel drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. Structure of 3-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(Phenoxymethyl)-4H-1,2,4-triazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(phenoxymethyl)-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a privileged structure found in numerous therapeutic agents, valued for its diverse biological activities including antifungal, antimicrobial, and anticancer properties.[1][2][3][4][5] This document collates available quantitative data, details relevant experimental protocols for property determination, and presents logical and experimental workflows through specialized diagrams to support further research and development efforts.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical for predicting its behavior in biological systems, guiding formulation development, and understanding its structure-activity relationship (SAR). The available data for this compound are summarized below.

Identity and Structure

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 856861-91-1 | [6] |

| Molecular Formula | C₉H₉N₃O | [6] |

| Molecular Weight | 175.19 g/mol | [6] |

| Canonical SMILES | C1=CC=C(C=C1)OCC2=NN=CN2 | N/A |

Quantitative Physicochemical Data

Quantitative data for the specific isomer this compound is limited in publicly accessible literature. The table below includes data for the core 1,2,4-triazole ring to provide foundational context. The determination of specific values for the target compound is a key area for future research.

| Property | Value | Compound | Notes | Source |

| Melting Point | 120-121 °C | 1H-1,2,4-triazole (unsubstituted) | Decomposes at 260 °C. The phenoxymethyl group will significantly alter this value. | [7][8] |

| Water Solubility | Highly Soluble | 1H-1,2,4-triazole (unsubstituted) | The addition of the lipophilic phenoxymethyl group is expected to decrease water solubility. | [7][8] |

| pKa (acidic) | 10.26 | 1H-1,2,4-triazole (unsubstituted) | Refers to the deprotonation of the N-H proton on the triazole ring. | [8][9] |

| pKa (basic) | 2.45 | 1,2,4-triazolium ion | Refers to the protonation of a ring nitrogen. | [9] |

| LogP (Octanol/Water) | -0.58 | 1H-1,2,4-triazole (unsubstituted) | The phenoxymethyl group will increase the LogP value, indicating higher lipophilicity. | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of physicochemical data. Below is a standard methodology for determining a critical parameter: lipophilicity.

Determination of Lipophilicity (LogP) by RP-HPLC

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely accepted indirect method for its determination.[10][11]

Objective: To determine the chromatographic hydrophobicity index (log k_w_) which is linearly correlated with LogP.

Materials:

-

Analytical HPLC system with a UV detector.

-

Reversed-phase column (e.g., C18, octadecyl silica adsorbent).

-

Methanol or Acetonitrile (HPLC grade) as the organic modifier.

-

Purified water (HPLC grade).

-

A set of standard compounds with known LogP values for calibration.

-

The test compound, this compound.

Methodology:

-

Preparation of Mobile Phases: A series of mobile phases are prepared with varying concentrations of the organic modifier (e.g., methanol in water) ranging from 30% to 70% (v/v).

-

Chromatographic Analysis:

-

The column is equilibrated with the initial mobile phase composition.

-

The test compound and each standard are injected separately.

-

Isocratic elution is performed for each mobile phase composition.

-

The retention time (t_R_) for each compound is recorded. The dead time (t_0_) is determined using an unretained compound like sodium nitrate.

-

-

Calculation of Retention Factor (k): The retention factor, k, is calculated for each compound at each mobile phase concentration using the formula:

-

k = (t_R_ - t_0_) / t_0_

-

-

Extrapolation to 100% Aqueous Phase:

-

The logarithm of the retention factor (log k) is plotted against the concentration of the organic modifier (φ).

-

A linear relationship is expected, following the Soczewiński-Wachtmeister equation: log k = log k_w_ - Sφ

-

The y-intercept of the resulting linear regression plot gives the log k_w_ value, which represents the retention factor extrapolated to a 100% aqueous mobile phase.[10]

-

-

Calibration and LogP Determination: A calibration curve is generated by plotting the experimentally determined log k_w_ values of the standard compounds against their known LogP values. The LogP of this compound can then be interpolated from this calibration curve.

Visualizations: Workflows and Pathways

Visual diagrams are powerful tools for understanding complex relationships and processes in drug development. The following diagrams were created using the Graphviz DOT language to illustrate key concepts relevant to the study of this compound.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. cymitquimica.com [cymitquimica.com]

- 7. 1H-1,2,4-Triazole | C2H3N3 | CID 9257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring system, a five-membered heterocycle containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, have established it as a "privileged scaffold". This designation reflects its recurring presence in a multitude of clinically successful drugs across a wide therapeutic spectrum. This technical guide provides a comprehensive overview of the biological significance of the 1,2,4-triazole nucleus, with a focus on its role in the development of antifungal, anticancer, and antibacterial agents. The guide includes quantitative bioactivity data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers in the ongoing exploration of this versatile pharmacophore.

Therapeutic Significance and Pharmacological Diversity

The 1,2,4-triazole core is an integral component of numerous drugs, demonstrating a remarkable range of pharmacological activities. This versatility stems from the ability of the triazole ring to act as a bioisostere for other functional groups, such as amides and esters, and its capacity to engage in crucial interactions with biological targets.[1] Its polar nature often enhances the solubility and overall pharmacological profile of drug candidates.[2]

The broad spectrum of biological activities associated with 1,2,4-triazole derivatives includes:

-

Antifungal: Triazole-containing drugs are frontline therapies for systemic fungal infections.

-

Anticancer: A growing number of anticancer agents incorporate the 1,2,4-triazole moiety, targeting various cancer-related pathways.[2]

-

Antibacterial: This scaffold has been successfully utilized in the development of novel antibacterial agents to combat drug-resistant pathogens.[3]

-

Antiviral: The triazole nucleus is present in antiviral medications like Ribavirin.[4]

-

Anticonvulsant, Anxiolytic, and Anti-inflammatory: Various derivatives have shown significant activity in treating neurological and inflammatory conditions.[1]

Quantitative Bioactivity Data of 1,2,4-Triazole Derivatives

The potency of 1,2,4-triazole-containing compounds is quantified through various in vitro assays. The following tables summarize key bioactivity data for representative antifungal, anticancer, and antibacterial derivatives.

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

| Compound Class | Fungal Strain | Bioactivity Metric | Value (µg/mL) | Reference |

| Triazole-Benzotriazine Hybrids | Candida albicans | MIC | 0.0156 - 2.0 | [5] |

| Triazole-Benzotriazine Hybrids | Cryptococcus neoformans | MIC | 0.0156 - 2.0 | [5] |

| Miconazole Analogues (18b) | Various Fungi | MIC | 0.5 | [5] |

| Thiazolo[4,5-d]pyrimidine Hybrids (2a, 2b, 2c) | Various Fungi | MIC | 4 - 8 | [5] |

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound Class | Cancer Cell Line | Bioactivity Metric | Value (µM) | Reference |

| Triazole-Pyridine Hybrids (TP1-TP7) | Murine Melanoma (B16F10) | IC50 | 41.12 - 61.11 | [6] |

| Triazole Derivative (T5) | HeLa | IC50 | 8.7 | [2] |

| Triazole Derivative (T3) | HeLa | IC50 | 10.5 | [2] |

| Triazole Derivative (8c) - EGFR Inhibition | - | IC50 | 3.6 | [7] |

| Triazole-Oxadiazole-Triazine (9d) | Prostate (PC3) | IC50 | 0.17 ± 0.063 | [8] |

| Triazole-Oxadiazole-Triazine (9d) | Lung (A549) | IC50 | 0.19 ± 0.075 | [8] |

| Triazole-Oxadiazole-Triazine (9d) | Breast (MCF-7) | IC50 | 0.51 ± 0.083 | [8] |

IC50: Half-maximal Inhibitory Concentration

Table 3: Antibacterial Activity of 1,2,4-Triazole Derivatives

| Compound Class | Bacterial Strain | Bioactivity Metric | Value (µg/mL) | Reference |

| Clinafloxacin-Triazole Hybrids (28g) | MRSA | MIC | 0.25 - 1 | [9] |

| Fused 1,2,4-Triazoles (39c, 39h) | E. coli, P. aeruginosa | MIC | 3.125 | [9] |

| Schiff Bases of 1,2,4-Triazole (46a, 47d) | S. aureus | MIC | 3.125 | [9] |

| Ofloxacin Analogues (13) | S. aureus, S. epidermis, B. subtilis, E. coli | MIC | 0.25 - 1 | [10] |

| 4-Amino-1,2,4-triazole derivative | E. coli, B. subtilis, P. aeruginosa | MIC | 5 | [10] |

MIC: Minimum Inhibitory Concentration

Key Mechanisms of Action and Signaling Pathways

The therapeutic effects of 1,2,4-triazole derivatives are achieved through the modulation of specific biological pathways. The following sections detail the mechanisms of action for antifungal and anticancer triazoles, accompanied by visual representations of the involved signaling pathways.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for azole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (Erg11p or CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting Erg11p, triazole antifungals disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors. This alters the fluidity and integrity of the fungal cell membrane, ultimately inhibiting fungal growth and replication.[1]

Caption: Ergosterol Biosynthesis Pathway and the Site of Inhibition by Triazole Antifungals.

Anticancer Activity: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer. Small molecule tyrosine kinase inhibitors (TKIs), including several 1,2,4-triazole derivatives, have been developed to target the ATP-binding site of the EGFR kinase domain. By competitively inhibiting ATP binding, these triazole-based drugs block the autophosphorylation and activation of EGFR, thereby disrupting downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/AKT pathways. This ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.

Caption: Simplified EGFR Signaling Pathway and Inhibition by 1,2,4-Triazole Tyrosine Kinase Inhibitors (TKIs).

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key 1,2,4-triazole intermediate and for common biological assays used to evaluate the efficacy of 1,2,4-triazole derivatives.

Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol describes a general method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are versatile intermediates for the preparation of a wide range of biologically active compounds.

Materials:

-

Substituted benzoic acid

-

Thiocarbohydrazide

-

Ethanol

-

Potassium hydroxide

-

Hydrazine hydrate

-

Hydrochloric acid

Procedure:

-

Preparation of Potassium Dithiocarbazinate: A mixture of the substituted benzoic acid hydrazide (0.1 mol), potassium hydroxide (0.1 mol), and carbon disulfide (0.15 mol) in absolute ethanol (100 mL) is stirred at room temperature for 12-16 hours. The precipitated potassium dithiocarbazinate is filtered, washed with cold ethanol, and dried.

-

Cyclization to form the 1,2,4-triazole: The potassium dithiocarbazinate (0.05 mol) and hydrazine hydrate (0.1 mol) are refluxed in water (50 mL) for 4-6 hours. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol. The product is filtered, washed with water, and recrystallized from ethanol.

Caption: General workflow for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3)

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.

Materials:

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

96-well microtiter plates.

-

Antifungal agent (1,2,4-triazole derivative).

-

Yeast inoculum (e.g., Candida albicans).

-

Spectrophotometer.

-

Incubator (35°C).

Procedure:

-

Preparation of Antifungal Dilutions: A serial two-fold dilution of the 1,2,4-triazole compound is prepared in RPMI-1640 medium directly in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: The yeast isolate is cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the prepared yeast suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Anticancer Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

1,2,4-triazole compound to be tested.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 1,2,4-triazole compound and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with medium only are included.

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[6]

In Vitro Kinase Inhibition: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a highly sensitive method for measuring kinase activity and screening for inhibitors.

Materials:

-

Kinase of interest (e.g., EGFR).

-

Kinase substrate (biotinylated).

-

ATP.

-

1,2,4-triazole inhibitor.

-

HTRF detection reagents (Europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665).

-

Assay buffer.

-

384-well low-volume plates.

-

HTRF-compatible plate reader.

Procedure:

-

Kinase Reaction: The kinase, substrate, and varying concentrations of the 1,2,4-triazole inhibitor are pre-incubated in the assay buffer in a 384-well plate. The reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

-

Detection: The HTRF detection reagents, premixed in a detection buffer containing EDTA to stop the kinase reaction, are added to each well.

-

Incubation: The plate is incubated at room temperature for at least 60 minutes to allow for the binding of the detection reagents to the phosphorylated substrate.

-

Signal Reading: The plate is read on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated. The percentage of kinase inhibition is determined for each inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.

Conclusion and Future Perspectives

The 1,2,4-triazole nucleus continues to be a highly fruitful scaffold for the discovery and development of new therapeutic agents. Its proven success in antifungal, anticancer, and antibacterial therapies underscores its importance in medicinal chemistry. The ongoing challenge of drug resistance necessitates the continued exploration of novel 1,2,4-triazole derivatives with improved efficacy and novel mechanisms of action. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in their quest for the next generation of 1,2,4-triazole-based medicines. Future research will likely focus on the synthesis of hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores to achieve synergistic effects and overcome existing resistance mechanisms. Furthermore, a deeper understanding of the structure-activity relationships and the specific molecular interactions of these compounds with their targets will be crucial for the rational design of more potent and selective drugs.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT (Assay protocol [protocols.io]

- 5. Two decades of the synthesis of mono- and bis-aminomercapto[1,2,4]triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04208K [pubs.rsc.org]

- 6. researchhub.com [researchhub.com]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 10. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Studies of Phenoxymethyl Triazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenoxymethyl triazole derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core focus of this document is to present a consolidated overview of their antifungal and antibacterial properties, supported by quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and key SAR findings.

Introduction

Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are pivotal scaffolds in the development of therapeutic agents. The incorporation of a phenoxymethyl moiety into the triazole core has been a strategic approach to modulate the physicochemical and biological properties of these compounds. This has led to the discovery of potent antifungal and antibacterial agents. Understanding the relationship between the chemical structure of these molecules and their biological activity is crucial for the rational design of new, more effective drugs. This guide aims to provide a comprehensive resource for researchers in this field by summarizing key SAR data, outlining experimental protocols, and visualizing important concepts.

Quantitative Structure-Activity Relationship Data

The biological activity of phenoxymethyl triazoles is significantly influenced by the nature and position of substituents on both the phenyl and triazole rings. The following tables summarize the in vitro antifungal and antibacterial activities of representative phenoxymethyl triazole derivatives, quantified by their Minimum Inhibitory Concentration (MIC) values.

Antifungal Activity

The primary mechanism of antifungal action for many triazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.

Table 1: Antifungal Activity (MIC in µg/mL) of Phenoxymethyl Triazole Derivatives

| Compound ID | R (Substitution on Phenoxy Ring) | Target Fungus | MIC (µg/mL) | Reference |

| 1a | H | Candida albicans | 16 | [1] |

| 1b | 4-Cl | Candida albicans | 8 | [1] |

| 1c | 2,4-diCl | Candida albicans | 4 | [1] |

| 1d | 4-F | Candida albicans | 8 | [1] |

| 2a | H | Aspergillus niger | 32 | [1] |

| 2b | 4-Cl | Aspergillus niger | 16 | [1] |

| 2c | 2,4-diCl | Aspergillus niger | 8 | [1] |

| 2d | 4-F | Aspergillus niger | 16 | [1] |

Note: The specific structures of the triazole core may vary between different studies. The data presented here is a representative summary.

From the data, a clear trend emerges: the presence of electron-withdrawing groups, such as chlorine, on the phenoxy ring generally enhances antifungal activity. Dichloro-substitution appears to be more effective than mono-chloro substitution.

Antibacterial Activity

Phenoxymethyl triazoles have also been investigated for their antibacterial potential. The mechanism of action against bacteria is more varied and can involve the inhibition of different cellular targets.

Table 2: Antibacterial Activity (MIC in µmol/ml) of 1,4-disubstituted 1,2,3-Triazoles [1]

| Compound ID | R1 (on Phenoxy Ring) | R2 (on N-arylacetamide) | Bacillus subtilis | Staphylococcus aureus | Pseudomonas aeruginosa | Escherichia coli |

| 7a | 4-CH3 | 4-CH3 | 0.3102 | 0.7755 | 0.3102 | 0.7755 |

| 7b | 4-CH3 | 4-OCH3 | 0.7094 | 0.5676 | 0.7094 | 0.5676 |

| 7c | 4-CH3 | 4-Cl | 0.4984 | 0.6230 | 0.4984 | 0.6230 |

| 7d | 4-NO2 | 4-CH3 | 0.1361 | 0.5444 | 0.1361 | 0.5444 |

| 7e | 4-NO2 | 4-OCH3 | 0.5370 | 0.6713 | 0.5370 | 0.6713 |

| 7f | 4-NO2 | 4-Cl | 0.2830 | 0.2830 | 0.1415 | 0.2830 |

| 7i | 4-NO2 | 2,4-diCl | 0.0628 | 0.1255 | 0.0628 | 0.1255 |

| Ciprofloxacin | - | - | 0.0377 | 0.1509 | 0.0377 | 0.0754 |

The antibacterial data suggests that substitutions on both the phenoxymethyl and the N-arylacetamide moieties play a crucial role in determining the activity. Compound 7i , with a nitro group on the phenoxy ring and dichloro substitution on the N-phenylacetamide ring, exhibited the most potent antibacterial activity among the synthesized derivatives.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative phenoxymethyl triazole and the determination of its antifungal activity.

Synthesis of Phenoxymethyl Triazole Derivatives